molecular formula C9H12N2O B15095102 2-Amino-2-(3-methylphenyl)acetamide

2-Amino-2-(3-methylphenyl)acetamide

Cat. No.: B15095102
M. Wt: 164.20 g/mol
InChI Key: NBDYFZMEZYZBDY-UHFFFAOYSA-N
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Description

2-Amino-2-(3-methylphenyl)acetamide is an organic compound with the molecular formula C9H12N2O It is a derivative of acetamide, featuring an amino group and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-methylphenyl)acetamide typically involves the reaction of 3-methylbenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-methylbenzylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Amino-2-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Amino-2-phenylacetamide: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    2-Amino-2-(4-methylphenyl)acetamide: Similar structure but with the methyl group in a different position, potentially leading to different chemical and biological properties.

Uniqueness: 2-Amino-2-(3-methylphenyl)acetamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-amino-2-(3-methylphenyl)acetamide

InChI

InChI=1S/C9H12N2O/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12)

InChI Key

NBDYFZMEZYZBDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)N)N

Origin of Product

United States

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